trans-2,3-Epoxysuccinic acid
Description
Historical Context of trans-2,3-Epoxysuccinic Acid Discovery and Early Investigations
The history of this compound is rooted in the study of microbial metabolism. The compound was identified as a metabolic product of various fungi, including strains of Aspergillus fumigatus and Paecilomyces varioti. asm.orgasm.orgnih.gov Early investigations in the mid-20th century focused on isolating and characterizing this acid from fungal fermentation broths. asm.org For instance, studies in 1945 identified it as a metabolic product of Aspergillus fumigatus. numberanalytics.com It was discovered that certain fungal strains could produce the l-trans-2,3-epoxysuccinic acid isomer. asm.org Subsequent research delved into the biosynthetic pathways, revealing that the epoxide is formed through the oxidation of fumaric acid. biorxiv.org These early studies also explored the chemical properties of the acid, including methods for its resolution to separate the enantiomers. nasa.gov One of the significant early findings was the enzymatic hydration of l-trans-2,3-epoxysuccinate by fumarase, an enzyme from swine heart muscle, to produce mesotartrate, highlighting its interaction with key metabolic enzymes. researchgate.netnih.gov
Significance of the Epoxide Moiety in Biological Systems and Chemical Synthesis
The epoxide functional group, also known as an oxirane, is a three-membered ring containing two carbon atoms and one oxygen atom. wikipedia.org This structure is characterized by significant ring strain, which makes epoxides much more reactive than other ethers. wikipedia.orglumenlearning.com This inherent reactivity is the cornerstone of their importance in both biology and chemistry.
In Biological Systems:
The epoxide moiety is found in a wide range of natural products that exhibit diverse biological activities, including antitumor, antibacterial, and antifungal properties. researchgate.netnih.gov Their biological significance often stems from their ability to act as alkylating agents. ontosight.airesearchgate.net The strained ring can be opened by nucleophilic attack from biological macromolecules like proteins and DNA. researchgate.net This covalent modification can lead to the inhibition of enzymes or disruption of cellular processes. For example, trans-epoxysuccinic acid itself is known to be the chemical warhead in E-64, a natural product that acts as an irreversible inhibitor of cysteine proteases. biorxiv.org The ability of epoxides to interact with biological molecules is a key area of research in toxicology and pharmacology. ontosight.ai
In Chemical Synthesis:
Epoxides are highly valuable and versatile intermediates in organic synthesis. numberanalytics.comrsc.org The high reactivity of the epoxide ring allows for a wide array of ring-opening reactions with various nucleophiles, including water, alcohols, amines, and carbon nucleophiles like Grignard reagents. numberanalytics.comucalgary.cachemistrysteps.com These reactions proceed with the relief of ring strain and can be controlled to achieve high regio- and stereoselectivity, making epoxides ideal precursors for the synthesis of complex molecules with defined stereochemistry. numberanalytics.comlumenlearning.com
The ring-opening can be catalyzed by either acid or base. libretexts.org
Base-catalyzed opening: Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. lumenlearning.comlibretexts.org
Acid-catalyzed opening: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. The nucleophile then attacks one of the carbon atoms. The site of attack (regioselectivity) in this case depends on the substitution pattern of the epoxide. lumenlearning.comlibretexts.org
This synthetic flexibility allows for the conversion of simple alkenes, from which epoxides are often derived, into a variety of difunctionalized products, such as diols, amino alcohols, and ethers. mt.comstudysmarter.co.uk
Stereochemical Considerations and Isomeric Forms in Research Applications
2,3-Epoxysuccinic acid has two stereogenic centers at the C2 and C3 positions of the oxirane ring, leading to the existence of different stereoisomers. smolecule.com The spatial arrangement of the two carboxylic acid groups relative to the plane of the epoxide ring determines whether the isomer is cis or trans.
cis-2,3-Epoxysuccinic acid: In this meso compound, the carboxylic acid groups are on the same side of the epoxide ring. smolecule.com
This compound: In this form, the carboxylic acid groups are on opposite sides of the ring. The trans isomer can exist as a pair of enantiomers (non-superimposable mirror images):
(2R,3R)-oxirane-2,3-dicarboxylic acid smolecule.com
(2S,3S)-oxirane-2,3-dicarboxylic acid smolecule.com
The different stereoisomers of epoxysuccinic acid have distinct applications and biological activities. For instance, cis-epoxysuccinic acid has been identified as a potent irreversible inhibitor of the enzyme isocitrate lyase from Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov In contrast, the trans-isomer showed no significant inhibition of this enzyme, highlighting the critical role of stereochemistry in molecular recognition by the enzyme's active site. nih.gov
Within the trans isomers, the specific enantiomer is often crucial for biological activity. The natural product E-64 contains the (2S,3S)-trans-epoxysuccinic acid warhead, which is essential for its function as a selective inhibitor of cysteine proteases. biorxiv.org Similarly, derivatives of N3-trans-epoxysuccinoyl-L-2,3-diaminopropanoic acid have been studied as inhibitors of glucosamine-6-phosphate synthase, with their inhibitory potency being dependent on the chirality of the trans-epoxysuccinic acid moiety. tandfonline.com The stereospecific hydration of the l-isomer of trans-2,3-epoxysuccinate (B1242258) by the enzyme fumarase further underscores the stereochemical precision of biological reactions. researchgate.net
This stereochemical diversity makes the different forms of 2,3-epoxysuccinic acid valuable as distinct chemical probes and building blocks in research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-oxirane-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-JCYAYHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331465, DTXSID601016973 | |
| Record name | (-)-trans-2,3-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-trans-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17015-08-6, 141-36-6 | |
| Record name | (-)-trans-2,3-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-trans-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-trans-Epoxysuccinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biosynthetic Pathways and Enzymatic Production of Trans 2,3 Epoxysuccinic Acid
Microbial Biosynthesis of trans-2,3-Epoxysuccinic Acid
The biosynthesis of this compound is predominantly observed in microbial organisms, particularly within the fungal kingdom. These microorganisms utilize specific metabolic pathways to produce this compound, often as a secondary metabolite.
Fungal Production Mechanisms
Several fungal species have been identified as producers of this compound. The production is a hallmark of their secondary metabolism and has been documented in various genera. Notable fungal producers include Aspergillus japonicus, Paecilomyces varioti, Byssochlamys nivea, and Aspergillus fumigatus. These fungi synthesize the compound through the epoxidation of a common metabolic intermediate, fumaric acid. The efficiency and yield of this biotransformation can vary significantly among different species and even strains, influenced by their genetic makeup and the surrounding environmental conditions.
Enzymatic Transformations in this compound Biosynthesis
The conversion of fumaric acid to this compound is not a spontaneous event but rather a highly controlled enzymatic process. This transformation involves a key epoxidation step, which can be followed by further enzymatic modifications in the biosynthesis of more complex molecules.
The central enzymatic reaction in the biosynthesis of this compound is the stereospecific epoxidation of fumaric acid. This reaction is catalyzed by a non-heme, α-ketoglutarate/Fe(II)-dependent dioxygenase. This enzyme, often referred to as fumarate (B1241708) epoxidase, facilitates the introduction of an oxygen atom across the double bond of fumaric acid, leading to the formation of the epoxide ring. The reaction is dependent on the presence of α-ketoglutarate, which is oxidatively decarboxylated to succinate, and ferrous iron (Fe(II)) as a crucial cofactor for the enzyme's catalytic activity. This enzymatic process is highly specific, yielding the trans-isomer of 2,3-epoxysuccinic acid.
In the biosynthesis of certain natural products, this compound serves as a building block and can undergo further enzymatic modifications. These subsequent reactions often involve condensation with other molecules, a process that can be catalyzed by enzymes such as ATP-grasp enzymes and amide bond synthetases. For instance, in the biosynthetic pathway of the mycotoxin aspochracin, this compound is condensed with N-methyl-L-valine. This amide bond formation is a critical step in the elaboration of the final complex structure and highlights the role of this epoxide as a precursor in fungal secondary metabolism.
Factors Influencing Microbial Fermentative Production
The efficiency of this compound production through microbial fermentation is not solely dependent on the genetic capabilities of the producing organism. A range of nutritional and environmental factors play a pivotal role in modulating the metabolic pathways and, consequently, the accumulation of the target compound.
Nutritional and Environmental Conditions for Optimal Accumulation
The optimization of fermentation conditions is crucial for maximizing the yield of this compound. Key parameters that have been shown to influence its production include the composition of the culture medium and the physical environment of the fermentation process.
| Factor | Influence on Production |
| Metallic Ions | The presence of certain metallic ions is critical for the enzymatic machinery involved in biosynthesis. Specifically, Fe(II) is an essential cofactor for the α-ketoglutarate-dependent dioxygenase that catalyzes the epoxidation of fumaric acid. The concentration of other ions can also impact overall cell growth and enzyme expression, thereby affecting the final yield. |
| pH | The pH of the fermentation medium is a significant factor that influences both microbial growth and enzyme activity. Maintaining the pH within an optimal range, which can vary between different fungal species, is essential for efficient production of this compound. Deviations from the optimal pH can lead to reduced enzyme stability and activity, as well as inhibit microbial growth. |
Strain Selection and Optimization for Enhanced Yields
The selection of appropriate microbial strains and the optimization of fermentation conditions are critical for maximizing the yield of this compound. Several species of filamentous fungi have been identified as producers, with research focusing on enhancing their natural productive capabilities.
A variety of filamentous fungi are known to accumulate l-trans-2,3-epoxysuccinic acid in culture. asm.org These include species from the genera Aspergillus, Penicillium, Paecilomyces, Byssochlamys, and Talaromyces. nih.govasm.orggoogle.com For instance, strains such as Aspergillus fumigatus, Penicillium viniferum, and Byssochlamys nivea have been reported as producers. asm.org A patent for the production of (-)-trans-2,3-epoxysuccinic acid lists several suitable strains, including Aspergillus clavatus, Aspergillus fumigatus, Neosartorya fischeri, Paecilomyces elegans, Paecilomyces farinosus, and Talaromyces wortamannii. nih.govgoogle.com
Paecilomyces varioti has emerged as a particularly promising strain for the production of this compound. asm.orgsmolecule.comresearchgate.net Research has demonstrated that optimizing the culture medium can significantly enhance the yield from this organism. The use of decationized refiner's blackstrap molasses as a carbon source has proven effective. asm.orgsmolecule.com
Key to optimizing yields from P. varioti is the careful control of metal ion concentrations in the fermentation medium. wku.eduasm.orgsmolecule.comresearchgate.net Studies have shown that a synergistic effect between copper (Cu²⁺) and iron (Fe³⁺) ions boosts the accumulation of the desired product. wku.edusmolecule.com The maximum yield was achieved with concentrations of 1.0 mM Cu²⁺ and 2.0 mM Fe³⁺, resulting in a theoretical yield of 60.7%. asm.orgsmolecule.com
Beyond metal ions, other nutritional and environmental factors play a significant role. Maintaining the pH of the culture medium between 5.0 and 7.5 through the addition of ammonia (B1221849), sodium hydroxide (B78521), or potassium hydroxide has been shown to increase the accumulation of this compound. google.comsmolecule.com Furthermore, deficiencies in certain B-vitamins (biotin, thiamine) and amino acids (glutamic acid, cystine, aspartic acid, or histidine) have been observed to have a marked effect on the production of this compound, while not significantly impacting fungal growth. wku.edu
The following interactive data tables summarize the findings from research on strain selection and optimization for enhanced yields of this compound.
Table 1: Microbial Strains for this compound Production
| Microbial Strain | Optimal Yield (g/L) | Key Characteristics |
|---|---|---|
| Paecilomyces varioti | 2.47 | High accumulation in molasses media with optimized copper and iron levels. smolecule.com |
| Aspergillus fumigatus | 1.5 | Tolerates pH fluctuations in the range of 5.0–7.5. smolecule.com |
| Penicillium viniferum | 0.88 | Requires Cu²⁺/Fe³⁺ supplementation for production. smolecule.com |
| Byssochlamys nivea | Not specified | Identified as a producer strain. asm.orggoogle.com |
| Aspergillus clavatus | Not specified | Listed as a capable producing strain in patent literature. nih.govgoogle.com |
| Neosartorya fischeri | Not specified | Listed as a capable producing strain in patent literature. google.com |
| Paecilomyces elegans | Not specified | Listed as a capable producing strain in patent literature. nih.govgoogle.com |
Table 2: Optimization of Fermentation Conditions for Paecilomyces varioti
| Cu²⁺ Concentration (mM) | Fe³⁺ Concentration (mM) | Yield of this compound (% of theoretical maximum) | Reference |
|---|---|---|---|
| 1.0 | 2.0 | 60.7 | asm.orgsmolecule.com |
| 1.0 | 1.0 | Lower than optimal | asm.org |
Chemical and Chemoenzymatic Synthesis Methodologies for Trans 2,3 Epoxysuccinic Acid and Its Stereoisomers
Total Synthesis Approaches to Racemic trans-2,3-Epoxysuccinic Acid
The preparation of racemic this compound often begins with readily available precursors, with oxidation reactions being a common strategy.
Oxidation Reactions (e.g., Maleic Anhydride (B1165640) with Hydrogen Peroxide)
A prevalent method for the synthesis of the racemic form of epoxysuccinic acid involves the oxidation of maleic anhydride. researchgate.netatlantis-press.com In this process, maleic anhydride serves as the starting material, which is treated with an oxidizing agent, typically 30% hydrogen peroxide. researchgate.netatlantis-press.com The reaction is often initiated by a base, such as sodium hydroxide (B78521), to facilitate the opening of the anhydride ring and subsequent epoxidation of the double bond. researchgate.netatlantis-press.com To enhance the reaction's efficiency and yield, various catalysts are employed. A combination of sodium tungstate (B81510) (Na₂WO₄) and sodium molybdate (B1676688) (Na₂MoO₄) has been identified as an optimal composite catalyst system. researchgate.netatlantis-press.com
The synthesis is typically carried out under controlled temperature and time to maximize the yield of epoxysuccinic acid, which can reach up to 95.68% under optimized conditions. researchgate.netatlantis-press.com These conditions include a specific molar ratio of maleic anhydride to sodium hydroxide (1:2), a defined mass ratio of 30% hydrogen peroxide to maleic anhydride (7:10), an epoxidation temperature of 65°C for 30 minutes, and a catalyst dosage of 4% relative to the maleic anhydride. researchgate.netatlantis-press.com The resulting epoxysuccinic acid is a key intermediate in the production of polyepoxysuccinic acid (PESA), a biodegradable and environmentally friendly scale and corrosion inhibitor. researchgate.netatlantis-press.com
Asymmetric Synthesis and Enantioselective Preparation of this compound
The demand for enantiomerically pure forms of this compound has driven the development of asymmetric synthesis and enantioselective preparation methods. These techniques are crucial for applications where specific stereochemistry is required.
Chiral Resolution Techniques (e.g., Ephedrine (B3423809), L-Arginine)
Chiral resolution is a classical and effective method for separating enantiomers from a racemic mixture. This technique involves the use of a chiral resolving agent to form diastereomeric salts with the racemic acid. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
For the resolution of acidic compounds like this compound, chiral bases are commonly employed. Ephedrine is one such resolving agent that has been utilized. ijpbs.com The process involves reacting the racemic acid with an enantiomerically pure form of ephedrine to produce a mixture of diastereomeric salts. ijpbs.com Due to their differential solubility in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation. Subsequent treatment of the isolated diastereomeric salt with an acid regenerates the enantiomerically enriched epoxysuccinic acid.
L-arginine is another chiral amine that has been used to modify polyepoxysuccinic acid, suggesting its potential application in resolution processes, although detailed studies on its direct use for resolving this compound are less common in the provided context. francis-press.com
Table 1: Chiral Resolution Agents for this compound
| Resolving Agent | Principle of Separation |
|---|---|
| Ephedrine | Forms diastereomeric salts with differing solubilities, enabling separation by fractional crystallization. ijpbs.com |
| L-Arginine | Used in the modification of polyepoxysuccinic acid; potential for diastereomeric salt formation. francis-press.com |
Enzymatic Resolution and Biocatalytic Approaches (e.g., Lipase-catalyzed Transesterification)
Enzymatic methods offer a highly selective and environmentally benign alternative for the preparation of enantiomerically pure compounds. Lipases, in particular, have demonstrated significant utility in the kinetic resolution of various substrates through reactions like transesterification. nih.gov
Lipase-catalyzed transesterification involves the selective reaction of one enantiomer of a racemic mixture with an acyl donor, leading to the formation of an ester and leaving the unreacted enantiomer in an enriched form. nih.gov While the direct lipase-catalyzed transesterification of this compound itself is not explicitly detailed, the principle is widely applied to similar molecules. For instance, lipases can catalyze the polymerization of epoxy-functionalized monomers, indicating their compatibility with the epoxide functional group. unl.pt The success of these enzymatic resolutions is highly dependent on the choice of lipase, solvent, and reaction conditions to achieve high enantioselectivity. nih.gov
Synthesis of Stereoisomeric Variants for Research (e.g., cis-Epoxysuccinic Acid)
The synthesis of stereoisomeric variants, such as cis-epoxysuccinic acid, is essential for comparative studies and for accessing different chiral synthons.
The synthesis of cis-epoxysuccinic acid typically starts from maleic acid or its salts. smolecule.comgoogle.com The epoxidation of the cis-alkene is carried out using hydrogen peroxide in the presence of catalysts like tungstate or molybdate. smolecule.com The reaction is conducted under controlled pH (typically between 2.5 and 4.5) and temperature (30° to 70°C) to maximize the yield of the cis-epoxide and minimize the formation of by-products such as DL-tartrate. smolecule.comgoogle.com The resulting cis-epoxysuccinic acid is a valuable intermediate, for example, in the production of tartaric acid. smolecule.com
Furthermore, cis-epoxysuccinic acid serves as a substrate for enzymes like cis-epoxysuccinate hydrolases (CESHs), which can asymmetrically hydrolyze the epoxide to produce enantiomerically pure tartaric acids. mdpi.com This biocatalytic transformation is highly enantioselective, often yielding products with nearly 100% enantiomeric excess. mdpi.com
Table 2: Comparison of Synthesis Parameters for Epoxysuccinic Acid Stereoisomers
| Feature | Racemic this compound | cis-Epoxysuccinic Acid |
|---|---|---|
| Starting Material | Maleic Anhydride researchgate.netatlantis-press.com | Maleic Acid or its salts smolecule.comgoogle.com |
| Oxidizing Agent | Hydrogen Peroxide researchgate.netatlantis-press.com | Hydrogen Peroxide smolecule.com |
| Catalyst | Sodium tungstate and sodium molybdate researchgate.netatlantis-press.com | Tungstate or molybdate smolecule.com |
| Key By-product | - | DL-tartrate google.com |
Derivatives and Analogs of Trans 2,3 Epoxysuccinic Acid: Synthesis and Structure Activity Relationship Studies
Synthesis of Epoxysuccinyl-Based Inhibitors and Related Compounds
The synthesis of inhibitors based on the trans-2,3-epoxysuccinic acid core involves sophisticated chemical strategies to couple the epoxide "warhead" with various recognition elements, typically peptidic in nature, to achieve desired potency and selectivity. google.com
E-64, a natural product isolated from Aspergillus japonicus, was the first identified irreversible and selective inhibitor of cysteine proteases based on a trans-epoxysuccinic acid structure. researchgate.netbiorxiv.org Its discovery spurred the synthesis of a multitude of analogs. The general synthetic approach involves the coupling of a peptide or amino acid derivative to the this compound moiety.
A key development in this area has been the advent of solid-phase synthesis methods, which allow for the efficient creation of diverse inhibitor libraries. google.comstanford.edu In a typical solid-phase synthesis, an amino acid is first attached to a solid support, followed by the addition of other amino acids to build a peptide chain. The crucial step involves coupling the N-terminus of the peptide with an activated form of this compound, often as a nitrophenolic ester. google.com This methodology facilitates the synthesis of "double-headed" inhibitors, where peptide-like structures are present on both sides of the epoxysuccinyl core, allowing for interaction with both the primed and unprimed subsites of the enzyme's active site. google.comstanford.edu
More recently, chemoenzymatic strategies have emerged as powerful alternatives. researchgate.net A biosynthetic pathway for E-64, independent of nonribosomal peptide synthetase, has been discovered in fungi. researchgate.netresearchgate.net This pathway begins with the epoxidation of fumaric acid to (2S,3S)-trans-epoxysuccinic acid, followed by sequential amide bond formations catalyzed by specific enzymes. researchgate.netresearchgate.net Leveraging these enzymes has enabled the combinatorial synthesis of E-64 analogs with notable scalability and stereoselectivity. researchgate.netresearchgate.net
Inhibitors derived from this compound are classified as mechanism-based inhibitors or covalent modifiers because they form an irreversible covalent bond with the target enzyme. researchgate.netnih.gov The inhibitory mechanism relies on the electrophilic nature of the epoxide ring. nih.govnih.gov
The process begins with the inhibitor binding to the active site of a cysteine protease. The catalytic cysteine residue, present as a highly nucleophilic thiolate anion, attacks one of the epoxide's carbon atoms. researchgate.netpeerj.com This nucleophilic attack leads to the opening of the strained epoxide ring and the formation of a stable thioether bond, thus irreversibly alkylating the enzyme. researchgate.netnih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) studies have confirmed this covalent modification of the active site cysteine by epoxysuccinate inhibitors. nih.gov The efficiency of this inactivation process is a key determinant of the inhibitor's potency. acs.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of epoxysuccinyl-based inhibitors. These studies systematically alter the inhibitor's structure—exploring stereochemistry, peptide chain length, and terminal groups—to understand their impact on biological efficacy. tandfonline.comoup.com
The stereochemistry of the trans-2,3-epoxysuccinyl moiety is a critical factor in determining inhibitory activity. nih.gov Research has shown that for E-64 and its close analogs, the (2S,3S) configuration of the epoxide ring is strongly preferred for binding to papain-family cysteine proteases. nih.govnih.gov This stereoisomer generally yields more potent, albeit sometimes less selective, inhibitors. google.com The (2S,3S) stereochemistry is thought to position the inhibitor optimally within the enzyme's active site for the nucleophilic attack by the catalytic cysteine. nih.govpeerj.com
However, the preference is not universal across all epoxysuccinate derivatives. For instance, in a class of inhibitors known as CA-030, which feature a different peptide sequence, the (2R,3R) configuration results in stronger inhibitors than their (2S,3S) diastereomers. nih.gov This highlights the complex interplay between the stereochemistry of the epoxide "warhead" and the structure of the attached peptide chain in achieving optimal inhibition. nih.gov
Modifications to the peptide chain and terminal amine groups of epoxysuccinyl inhibitors are a primary strategy for tuning their potency and selectivity. nih.govnih.gov The peptide portion of the inhibitor interacts with the enzyme's specificity-determining subsites (S1, S2, S3, etc.). nih.gov
In many E-64 analogs, a leucine (B10760876) residue at the P2 position provides broad-spectrum activity against papain-like proteases by interacting favorably with the hydrophobic S2 pocket of these enzymes. stanford.edu To enhance selectivity for specific proteases like calpain, researchers have synthesized generations of inhibitors by modifying the P2 and P3 positions. researchgate.netnih.gov For example, replacing the P2 leucine with residues like L-histidine or thiazolylalanine (B1683130) has been explored to probe the S2 pocket and improve selectivity. nih.gov
Solid-phase synthesis has enabled the creation of libraries with diverse non-peptidic groups and modifications to the amine moieties, moving away from highly peptidic structures to improve pharmacological properties. google.comstanford.edu The development of inhibitors with varied P3 cap groups, for instance, aims to enhance properties like druggability compared to the guanidino group found in E-64. nih.gov
Table 1: Inhibition of Calpain-1 by First-Generation E-64 Analogs This table displays the half-maximal inhibitory concentration (IC50) values for a series of E-64 analogs with modifications at the P3 cap group, tested against full-length human Calpain-1. The data demonstrates how altering the peptide-like portion of the inhibitor affects its potency.
| Compound | P2 Residue | P3 Cap Group | Epoxide Stereochemistry | IC50 (nM) |
| E-64 | L-Leucine | Guanidino | S,S | ~100 |
| 20a | L-Leucine | Morpholine | S,S | ~100 |
| 21a | L-Leucine | N-methylpiperazine | S,S | ~100 |
| 21b | L-Leucine | N-methylpiperazine | R,R | >1000 |
| 22a | L-Leucine | 4-Hydroxypiperidine | S,S | 50 (± 25) |
| 22b | L-Leucine | 4-Hydroxypiperidine | R,R | >1000 |
| 23a | L-Leucine | Thiomorpholine | S,S | ~100 |
| 24a | L-Leucine | Piperidine | S,S | ~100 |
| 25a | L-Leucine | Pyrrolidine | S,S | ~100 |
| Data sourced from a study on selective calpain inhibitors. nih.gov |
Synthetic Strategies for Incorporating this compound as a Chiral Building Block
Beyond its direct role in protease inhibitors, this compound is a valuable chiral building block in organic synthesis. ontosight.aismolecule.com Its bifunctional nature, possessing both a reactive epoxide and two carboxylic acid groups, allows for its use in creating complex, stereochemically defined molecules. ontosight.ai
Efficient methods have been developed for the preparation of enantiomerically pure esters of this compound. One notable strategy involves a four-step stereoselective conversion from either L-(+)- or D-(-)-diethyl tartrate to yield diethyl (2R,3R)-(-)- or (2S,3S)-(+)-2,3-epoxysuccinate, respectively. researchgate.net Such methods provide access to key chiral intermediates used in the total synthesis of various natural products. researchgate.net
The compound also serves as a dielectrophilic synthon in cyclocondensation reactions. For example, it can react with thiourea (B124793) to form 5-substituted pseudothiohydantoins, demonstrating its utility in synthesizing heterocyclic scaffolds. nih.govresearchgate.net Furthermore, it is a key intermediate in the industrial production of enantiomerically pure L(+)- and D(-)-tartaric acids through stereospecific enzymatic hydrolysis. smolecule.com Its application extends to polymer science, where it can act as a monomer for creating biodegradable polymers like poly(epoxysuccinic acid) (PESA), which is used in water treatment. smolecule.com
Formation of β-Hydroxy-L-Aspartic Acid Derivatives
The synthesis of β-hydroxy-DL-aspartic acid diastereomers can be achieved through the reaction of trans- and cis-epoxysuccinic acids with ammonia (B1221849). cdnsciencepub.com Specifically, the erythro- and threo-isomers of β-hydroxy-DL-aspartic acid have been synthesized by reacting trans- and cis-epoxysuccinic acid, respectively, with benzylamine, followed by catalytic hydrogenolysis of the resulting N-benzyl derivatives. researchgate.net An improved and more efficient method involves treating the sodium salt of cis-epoxysuccinic acid, obtained from maleic acid oxidation, directly with concentrated ammonium (B1175870) hydroxide (B78521), which increases the yield of the threo amino acids. cdnsciencepub.com
The reaction of this compound with aqueous concentrated ammonia yields a mixture of L- and D-β-hydroxyaspartic acid (β-EHAsp). nih.gov Further enzymatic treatment can be employed to selectively process one of the enantiomers. For instance, mouse serine racemase can decompose D-β-EHAsp, allowing for the isolation of L-β-EHAsp. nih.gov This L-β-EHAsp can then be converted to L-β-hydroxyasparagine (L-β-EHAsn) using asparagine synthetase A. nih.gov
The structure-activity relationship of epoxysuccinyl amino acid derivatives has been investigated, revealing that derivatives with branched-alkyl amino acids like Leu, Ile, and Val exhibit desirable activity. tandfonline.comoup.com The general structure of these derivatives can be represented as R1O-ES-AA-OR2, where ES is the DL-trans-epoxysuccinyl group and AA is an amino acid residue. tandfonline.comoup.com
A key intermediate for the total synthesis of mugineic acid, a γ-azetidinyl-β-hydroxy-α-amino acid derivative, has been stereoselectively prepared from (2R,3R)-epoxysuccinic acid. researcher.life
Table 1: Synthesis of β-Hydroxy-DL-Aspartic Acid Diastereomers
| Starting Material | Reagent | Product | Key Findings |
| trans-Epoxysuccinic acid | Benzylamine, then H₂/catalyst | erythro-β-Hydroxy-DL-aspartic acid | Stereospecific synthesis researchgate.net |
| cis-Epoxysuccinic acid | Benzylamine, then H₂/catalyst | threo-β-Hydroxy-DL-aspartic acid | Stereospecific synthesis researchgate.net |
| Sodium salt of cis-epoxysuccinic acid | Concentrated ammonium hydroxide | threo-β-Hydroxyaspartic acids | Increased yield and efficiency cdnsciencepub.com |
| trans-Epoxysuccinic acid | Aqueous concentrated ammonia | DL-β-Hydroxyaspartic acid | Formation of racemic mixture nih.gov |
Synthesis of Optically Specific β-Lactam Antibiotics Precursors
trans-Epoxysuccinic acid is a valuable starting material for the synthesis of optically specific β-lactam antibiotics due to its straightforward conversion to β-hydroxy-L-aspartic acid, which possesses excellent antibacterial properties. researchgate.net The synthesis of novel ureidopenicillin derivatives with catechol moieties in the 6-acyl side chain has demonstrated potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. nih.gov One such derivative, 6-[(R)-2-[3-(3,4-dihydroxybenzoyl)-3-methyl-1-ureido]-2- phenylacetamido]penicillanic acid, showed activity 30 to 60 times greater than piperacillin (B28561) against most strains of P. aeruginosa. nih.gov
The synthesis of these precursors often involves the creation of epoxysuccinyl amino acid derivatives. A number of these derivatives of DL-trans-epoxysuccinic acid have been synthesized to study their structure-activity relationships, particularly as inhibitors of papain. tandfonline.comoup.com
Biological Roles and Mechanistic Investigations of Trans 2,3 Epoxysuccinic Acid in Biochemical Processes
Enzyme Inhibition Mechanisms by trans-2,3-Epoxysuccinic Acid and its Derivatives
The epoxide ring of this compound serves as a reactive "warhead," enabling it to covalently modify and inhibit certain classes of enzymes. This reactivity, coupled with the stereochemistry of the molecule and its appended chemical moieties, dictates its inhibitory profile.
Irreversible Inhibition of Cysteine Proteases (e.g., Papain, Calpain, Cathepsins)
This compound is the foundational structure for a class of potent, irreversible inhibitors of cysteine proteases. The natural product E-64, which features a trans-epoxysuccinyl group linked to a modified dipeptide, is a canonical example of this class. These inhibitors function through the S-alkylation of the catalytic cysteine residue within the enzyme's active site. This process involves a nucleophilic attack by the thiol group of the cysteine on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable thioether bond. This covalent modification permanently inactivates the enzyme.
The inhibitory activity of E-64 and its analogues has been demonstrated against a range of cysteine proteases, including papain, calpains, and various cathepsins. ebi.ac.ukselleckchem.com The efficiency of this inhibition can be quantified by parameters such as the half-time of inhibition at a given inhibitor concentration or the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%. For instance, E-64 exhibits a rapid inhibition of papain and cathepsins B and L. ebi.ac.uk
| Enzyme | Inhibitor | Inhibition Parameter | Value | Reference |
|---|---|---|---|---|
| Papain | E-64 | Half-time of inhibition (at 10 µM) | 0.1 s | ebi.ac.uk |
| Papain | E-64 | IC50 | 9 nM | selleckchem.com |
| Calpain | E-64 | Half-time of inhibition (at 10 µM) | 9.2 s | ebi.ac.uk |
| Cathepsin B | E-64 | Half-time of inhibition (at 10 µM) | 0.8 s | ebi.ac.uk |
| Cathepsin L | E-64 | Half-time of inhibition (at 10 µM) | 0.7 s | ebi.ac.uk |
| Cathepsin H | E-64 | Half-time of inhibition (at 10 µM) | 17 s | ebi.ac.uk |
Specificity and Selectivity in Enzyme-Ligand Interactions
While E-64 is a broad-spectrum inhibitor of many cysteine proteases, modifications to its peptide side chain can impart significant specificity and selectivity for particular enzymes. hzdr.de This selectivity arises from the specific interactions between the inhibitor's side chains and the substrate-binding pockets (subsites) of the target enzyme. For example, the development of derivatives with altered P2 and P3 residues (amino acid-like moieties) has led to inhibitors with enhanced selectivity for certain cathepsins.
A notable example is the inhibitor CA-074, which was designed to be a highly selective inhibitor of cathepsin B. hzdr.de Unlike E-64, which primarily interacts with the S subsites of cysteine proteases, the specificity of CA-074 for cathepsin B is attributed to its binding to the S' subsite. hzdr.de Similarly, a series of E-64 analogs known as CLIK inhibitors have been developed to be highly selective for cathepsin L. mdpi.com The crystal structure of a papain-CLIK148 complex revealed that, in contrast to E-64, CLIK148 binds to both the prime and non-prime sites of the active site pocket, explaining its different selectivity profile. mdpi.com
The quest for selectivity is crucial for developing therapeutic agents that target specific proteases involved in disease without affecting other essential enzymes. Research has shown that even subtle changes in the inhibitor's structure can lead to significant differences in potency and selectivity. For instance, some derivatives of E-64c have shown a 1000-fold lower potency against calpain 1 compared to E-64c itself. nih.gov
| Inhibitor | Target Enzyme | Key Structural Feature for Selectivity | Selectivity over other Cathepsins | Reference |
|---|---|---|---|---|
| CA-074 | Cathepsin B | Binds to the S' subsite | Highly selective over cathepsins L and H | hzdr.de |
| CLIK148 | Cathepsin L | Binds to both prime and non-prime sites | Highly selective for cathepsin L | mdpi.com |
| Z-Phe-Phe-H | Cathepsin L | Peptidyl aldehyde structure | >90-fold selective over cathepsin B | mdpi.com |
Distinction from cis-Epoxysuccinic Acid in Enzyme Targeting (e.g., Isocitrate Lyase)
The stereochemistry of the epoxysuccinic acid core is a critical determinant of its enzyme-inhibiting properties. A striking example of this is the differential activity of trans- and cis-2,3-epoxysuccinic acid against the enzyme isocitrate lyase (ICL), which is essential for the glyoxylate (B1226380) shunt in certain bacteria and fungi.
Research has demonstrated that cis-2,3-epoxysuccinic acid is a potent and selective irreversible inhibitor of Mycobacterium tuberculosis isocitrate lyase. nih.gov It acts as a covalent inactivator, with a second-order rate constant (kinact/Ki) of (5.0 ± 1.4) × 104 M-1s-1. nih.gov In stark contrast, this compound does not inactivate ICL and instead acts as a weak competitive inhibitor. nih.gov This highlights that the cis configuration is crucial for the specific interaction with the active site of isocitrate lyase, leading to its inactivation. This distinction underscores the high degree of stereospecificity in enzyme-ligand interactions and demonstrates that while the trans isomer targets cysteine proteases, the cis isomer has a distinct inhibitory profile, targeting a completely different class of enzymes.
Involvement in Metabolic Pathways and Biosynthetic Intermediates
Beyond its role as a component of enzyme inhibitors, this compound is also a metabolite in certain biological systems, particularly in fungi. Its presence and biosynthesis are linked to fundamental metabolic pathways.
Role in Organic Acid Metabolism
This compound is a known fungal metabolite, and its production is tied to the metabolism of organic acids. mdpi.com Studies have shown that some filamentous fungi, such as Paecilomyces varioti, can accumulate significant amounts of l-trans-2,3-epoxysuccinic acid in their culture media. asm.org The biosynthesis of this compound has been shown to proceed via the epoxidation of fumaric acid, a key intermediate in the citric acid cycle. biorxiv.org This reaction is catalyzed by an α-ketoglutarate/Fe(II)-dependent oxygenase, which utilizes molecular oxygen to form the epoxide ring. biorxiv.org The accumulation of this compound can be influenced by the concentration of metal ions in the culture medium, suggesting a link to the regulation of central metabolic pathways. asm.org
The production of this compound by various fungi, including species of Aspergillus and Penicillium, points to its role as an intermediate in a common, albeit not fully elucidated, metabolic system. asm.org In some enzymatic reactions, this compound can be hydrated to form meso-tartaric acid. smolecule.com
Detoxification Pathways for Epoxides
Epoxides are generally reactive compounds that can be toxic to cells if they accumulate. Organisms have evolved detoxification pathways to neutralize such electrophilic molecules. The primary mechanisms for epoxide detoxification involve enzymatic hydrolysis by epoxide hydrolases and conjugation with glutathione (B108866), catalyzed by glutathione S-transferases (GSTs).
While specific detoxification pathways for this compound are not extensively detailed in the literature, it is plausible that it can be a substrate for these general epoxide detoxification systems. For instance, studies have suggested that the diethyl esters of both cis- and trans-epoxysuccinic acid may be detoxified in the liver through conjugation with glutathione. researchgate.net Epoxide hydrolases are known to catalyze the hydrolysis of a wide range of epoxides to their corresponding diols, and it is conceivable that this compound could be a substrate for some of these enzymes, leading to the formation of tartaric acid. mdpi.comresearchgate.net Fungi, which are known producers of this compound, also possess epoxide hydrolases and GSTs, which are involved in the detoxification of various xenobiotics and endogenous metabolites.
Biochemical Applications of this compound in Chemical Biology
This compound, a dicarboxylic acid containing a reactive epoxide ring, has emerged as a valuable scaffold in chemical biology. Its stereospecific structure and the reactivity of the epoxide moiety have been harnessed for the design of sophisticated tools to investigate complex biochemical processes. The applications of this compound are particularly notable in the fields of proteomics and the structural analysis of biomolecules, where it serves as a foundational component for the development of chemical probes and cross-linking agents.
Development of Chemical Probes for Proteomic Studies
The inherent reactivity of the epoxide ring in this compound towards nucleophilic amino acid residues makes it an ideal "warhead" for creating covalent inhibitors of specific enzymes. This property has been extensively exploited in the development of chemical probes for proteomic studies, particularly for a class of enzymes known as cysteine proteases.
One of the most prominent examples is the natural product E-64 , an irreversible inhibitor of many cysteine proteases, which features a (2S,3S)-trans-epoxysuccinic acid core. smolecule.comcore.ac.uk E-64 and its derivatives are widely employed in activity-based protein profiling (ABPP), a powerful proteomic technique used to study the functional state of enzymes within complex biological samples. The trans-epoxysuccinic acid moiety acts as a reactive trap for the active site cysteine residue of these proteases, leading to the formation of a stable covalent bond. This irreversible inhibition allows for the specific labeling and subsequent identification of active cysteine proteases in a proteome.
The general mechanism involves the nucleophilic attack of the thiolate group of the active site cysteine on one of the electrophilic carbons of the epoxide ring. This results in the opening of the ring and the formation of a stable thioether linkage, thus covalently modifying the enzyme.
Research Findings on E-64 and Related Probes:
The use of this compound-based probes has been instrumental in elucidating the roles of various cysteine proteases in health and disease, including cancer, neurodegenerative disorders, and infectious diseases. smolecule.com
Cross-linking Agents for Biomolecules
The bifunctional nature of this compound, possessing two carboxylic acid groups and a reactive epoxide ring, provides the chemical basis for its application as a cross-linking agent for biomolecules. Cross-linking is a valuable technique in biochemistry to study protein-protein interactions, stabilize protein structures, and create novel biomaterials.
The epoxide group can react with nucleophilic side chains of amino acids such as lysine, cysteine, and histidine, while the carboxylic acid groups can be activated to form amide bonds with primary amine groups on proteins. This allows for the covalent linkage of different protein molecules or different domains within a single protein.
Applications in Biomolecule Cross-linking:
While the direct application of this compound as a simple, small-molecule cross-linker in routine biochemical protein interaction studies is not as extensively documented as its use in probes, its fundamental reactivity makes it a key component in the synthesis of more complex cross-linking systems and functional biomaterials.
Data Tables
Table 1: Examples of Chemical Probes Derived from Epoxysuccinic Acid
| Probe Name/Class | Target Enzyme(s) | Key Structural Feature | Application in Proteomics |
| E-64 | Cysteine Proteases (e.g., Papain, Cathepsins, Calpain) | (2S,3S)-trans-Epoxysuccinic acid warhead | Activity-Based Protein Profiling (ABPP) |
| JPM-OEt | Papain Family Cysteine Proteases | Ethyl-L-trans-epoxysuccinic acid scaffold | In vitro and in vivo activity-based probing |
| cis-2,3-Epoxysuccinic acid | Mycobacterium tuberculosis Isocitrate Lyase | cis-Epoxide configuration | Selective covalent labeling of the target enzyme |
Advanced Analytical and Spectroscopic Characterization of Trans 2,3 Epoxysuccinic Acid and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of trans-2,3-epoxysuccinic acid, enabling its separation from impurities and its quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the sample matrix and the need for derivatization.
HPLC is a powerful technique for the direct analysis and quantification of polar, non-volatile compounds like this compound in aqueous solutions. Quantitative determination of (-)-trans-2,3-epoxysuccinic acid has been successfully achieved using HPLC under specific conditions. anhuisunsingchem.com A common approach involves using a sulfonated polystyrene gel column with a dilute aqueous solution of perchloric acid as the mobile phase, which allows for the separation and detection of the acid. anhuisunsingchem.com
Table 1: Example HPLC Conditions for (-)-trans-2,3-Epoxysuccinic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Sulfonated polystyrene gel (e.g., Shimadzu SCR-101H) |
| Mobile Phase | Dilute aqueous solution of perchloric acid (pH 2.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Retention Time | Approximately 5.6 minutes |
Data sourced from patent literature describing fermentation broth analysis. anhuisunsingchem.com
This method is particularly useful for monitoring the production of the acid in fermentation processes, providing a reliable means for its quantification. anhuisunsingchem.com
Direct analysis of dicarboxylic acids like this compound by Gas Chromatography is generally not feasible due to their low volatility and thermal instability. nih.govlibretexts.org Therefore, a critical prerequisite for GC analysis is a chemical derivatization step to convert the polar carboxyl groups into less polar, more volatile esters or silyl (B83357) derivatives. libretexts.orgcolostate.edu This process makes the analyte suitable for volatilization in the GC inlet without decomposition. libretexts.org
Common derivatization strategies include:
Esterification: This involves reacting the carboxylic acid with an alcohol (e.g., butanol) in the presence of an acid catalyst like boron trifluoride (BF₃). nih.gov The resulting butyl esters are significantly more volatile than the parent acid. researchgate.net
Silylation: This is a widely used method where active hydrogen atoms in the carboxyl groups are replaced by a silyl group, typically from a reagent like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). researchgate.netnih.gov Silylation is often preferred as it can provide lower detection limits and high reproducibility for a wide range of polar compounds. nih.govresearchgate.net
The choice of derivatization agent can impact the sensitivity and accuracy of the analysis. Studies comparing esterification and silylation for dicarboxylic acids have shown that both techniques are suitable, but BSTFA often provides lower detection limits (≤ 2 ng m⁻³) and better reproducibility (RSD% ≤ 10%), making it the reagent of choice under more demanding conditions. nih.gov Following derivatization, the sample is analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net
Table 2: Common Derivatization Reagents for GC Analysis of Dicarboxylic Acids
| Derivatization Method | Reagent | Advantages |
|---|---|---|
| Esterification | Boron trifluoride/Butanol (BF₃/Butanol) | Forms less volatile butyl esters, suitable for GC. researchgate.net |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | High conversion efficiency, low detection limits, excellent reproducibility. researchgate.netnih.gov |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Effective for a wide range of polar compounds. |
| Silylation | Trimethylsilyl-N-N-dimethylcarbamate (TMSDMC) | Another option for creating trimethylsilyl (B98337) derivatives. nih.gov |
Spectroscopic Methods for Structural Elucidation and Stereochemistry
Spectroscopic methods are indispensable for confirming the molecular structure, determining the connectivity of atoms, and establishing the stereochemistry of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Due to the C₂ symmetry of the this compound molecule, the two protons on the epoxide ring (at C2 and C3) are chemically and magnetically equivalent. They are expected to appear as a single sharp singlet in the proton NMR spectrum. The two carboxylic acid protons would also be equivalent, typically appearing as a broad singlet at a downfield chemical shift. The chemical shifts of epoxide protons can be used to distinguish between cis and trans isomers in related compounds. amazonaws.com
¹³C NMR: The symmetry of the molecule also results in a simplified ¹³C NMR spectrum. Only two signals are expected: one for the two equivalent epoxide carbons (C2 and C3) and another for the two equivalent carbonyl carbons of the carboxylic acid groups (C1 and C4). For the related succinic acid, the carboxyl carbon appears around 185 ppm and the methylene (B1212753) carbons appear around 37 ppm. bmrb.io
2D NMR Techniques (COSY, HMQC/HSQC, HMBC): These advanced experiments are crucial for assigning signals and confirming the structure, especially for more complex derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For the parent acid, it would be uninformative as there are no vicinal protons to couple. However, in an asymmetrically substituted derivative, it would show a cross-peak between the non-equivalent H2 and H3 protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). youtube.comlibretexts.org It would show a clear cross-peak between the epoxide proton signal and the epoxide carbon signal, allowing for unambiguous assignment of the epoxide carbon resonance.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). youtube.comlibretexts.org It is instrumental in piecing together the molecular skeleton. For this compound, the epoxide protons (H2, H3) would show correlations to the carboxyl carbons (C1, C4), confirming the connectivity between the epoxide ring and the acid groups.
Table 3: Predicted 2D NMR Correlations for this compound
| Proton Signal | HMQC/HSQC Correlation (¹JCH) | HMBC Correlations (²JCH, ³JCH) |
|---|---|---|
| Epoxide H (H2/H3) | Epoxide C (C2/C3) | Carboxyl C (C1/C4), Epoxide C (C3/C2) |
| Carboxyl H | - | Carboxyl C, Epoxide C (C2/C3) |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to obtain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula of this compound (C₄H₄O₅). This is a definitive method for confirming the identity of the compound.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, a specific ion (e.g., the deprotonated molecule [M-H]⁻) is selected and fragmented. The resulting fragment ions provide valuable structural information. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂).
Ionization Techniques: Due to its polarity, this compound is well-suited for soft ionization techniques like Electrospray Ionization (ESI), typically in negative ion mode. Fast Atom Bombardment (FABMS) is an older soft ionization technique that has also been used in the analysis of related compounds. For analysis by GC-MS, derivatization is required as previously discussed. nih.gov
Chiral analysis is employed to separate and quantify the individual enantiomers of this compound. Since enantiomers have identical physical properties in an achiral environment, a chiral handle must be introduced. tcichemicals.com
A common and effective indirect method involves derivatization with a chiral agent . tcichemicals.com The two enantiomers of the acid are reacted with a single enantiomer of a chiral derivatizing agent (e.g., a chiral alcohol or amine) to form a pair of diastereomers. nih.gov
For example, reacting the racemic acid with a chiral fluorescent amine would produce two diastereomeric amides. These diastereomers have different physical properties and can be separated using standard, achiral HPLC. nih.gov The use of a fluorescent agent provides the additional benefit of highly sensitive detection. This approach allows for the accurate determination of the enantiomeric excess (ee) of a sample. nih.gov
Crystallographic Analysis in Enzyme-Inhibitor Complexes (e.g., X-ray Diffraction)
X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of enzyme-inhibitor complexes at atomic resolution. This powerful method provides critical insights into the precise binding modes of inhibitors within the active sites of their target enzymes, revealing the intricate network of interactions that govern molecular recognition and inhibition. In the context of this compound and its derivatives, crystallographic studies have been instrumental in understanding their mechanism of action, particularly as inhibitors of enzymes such as fumarase C.
While a specific crystal structure of this compound in complex with an enzyme is not publicly available in the Protein Data Bank (PDB), extensive crystallographic analyses of the target enzyme, fumarase C, with other competitive inhibitors provide a robust framework for understanding how this class of molecules binds. Fumarase C is a key enzyme in the citric acid cycle, catalyzing the reversible hydration of fumarate (B1241708) to L-malate. The active site of fumarase C has been well-characterized through X-ray diffraction studies of the enzyme in its apo form and in complex with various ligands.
Crystallographic studies of Escherichia coli fumarase C have identified two dicarboxylate-binding sites: the active site (A site) and a secondary, allosteric site (B site). nih.govnih.gov The active site is a highly conserved region composed of residues from three of the four subunits of the tetrameric enzyme. nih.gov Key amino acid residues involved in substrate and inhibitor binding at the active site have been identified through structures of fumarase C complexed with inhibitors such as citrate (B86180) and the competitive inhibitor meso-tartrate. rcsb.org
Detailed analysis of these enzyme-inhibitor complexes reveals that the binding of dicarboxylic acid inhibitors is mediated by a network of hydrogen bonds and electrostatic interactions with specific amino acid residues. For instance, in the active site of fumarase C, residues such as Histidine 188 (His188), Threonine 187 (Thr187), Lysine 324 (Lys324), and Asparagine 326 (Asn326) have been shown to be crucial for anchoring the inhibitor molecule. nih.gov
Based on the crystallographic data from these related inhibitor complexes, a model for the binding of this compound to the active site of fumarase C can be proposed. The two carboxylate groups of this compound are expected to form key electrostatic interactions with the positively charged side chains of residues like Lysine and Arginine, and hydrogen bonds with residues such as Threonine and Asparagine within the active site. The trans configuration of the carboxylate groups and the presence of the epoxide ring would dictate the specific orientation of the molecule within the active site, likely positioning the epoxide ring for interaction with a catalytic residue.
The table below summarizes the crystallographic data for fumarase C in its apo form and in complex with a known inhibitor, which serves as a basis for understanding the binding of this compound.
| PDB ID | Enzyme | Ligand | Resolution (Å) | Key Active Site Residues |
| 1YFE | Escherichia coli Fumarase C | Apo (unliganded) | 2.19 | His129, Asn131, Asp132 |
| 6NZB | Escherichia coli Fumarase C (S318A variant) | Malonate | 1.37 | S318, K324, N326 |
Interactive Data Table: Click on the PDB IDs to explore the structures in the RCSB Protein Data Bank.
The high-resolution crystal structures of fumarase C provide a detailed blueprint of the active site architecture. rcsb.orgrcsb.org This structural information is invaluable for the rational design of novel inhibitors based on the this compound scaffold. By understanding the precise geometric and electronic requirements for binding, medicinal chemists can modify the parent compound to enhance its potency and selectivity.
Emerging Research Areas and Future Directions for Trans 2,3 Epoxysuccinic Acid
Discovery of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of trans-2,3-epoxysuccinic acid has long been a subject of scientific inquiry, with early studies identifying its production in various fungi, including Aspergillus fumigatus and Paecilomyces varioti. nih.govresearchgate.net However, the specific enzymatic machinery responsible for its formation remained elusive until recently. A significant breakthrough has come from the elucidation of the biosynthetic pathway for E-64, a well-known irreversible inhibitor of cysteine proteases.
This research has revealed a nonribosomal peptide synthetase (NRPS)-independent pathway that is widely conserved in fungi. researchgate.net The crucial first step in this pathway is the direct epoxidation of a central metabolic intermediate, fumaric acid, to yield (2S,3S)-trans-epoxysuccinic acid. The enzyme catalyzing this key transformation has been identified as an Fe(II)/α-ketoglutarate-dependent oxygenase. researchgate.net This discovery is pivotal, as it provides the first genetic and biochemical evidence for the direct enzymatic conversion of a primary metabolite into this reactive epoxide.
Following the initial epoxidation, the pathway to E-64 involves two subsequent amide bond formations. An ATP-grasp enzyme catalyzes the condensation of (2S,3S)-trans-epoxysuccinic acid with an L-amino acid (leucine in the case of E-64), followed by the attachment of an amine (agmatine for E-64) by an amide bond synthetase. researchgate.net The discovery of this complete pathway not only solves the long-standing puzzle of this compound biosynthesis but also provides a toolkit of novel enzymes for biotechnological applications.
Table 1: Key Enzymes in the Biosynthesis of E-64 from Fumaric Acid
| Step | Enzyme Class | Substrates | Product |
|---|---|---|---|
| 1. Epoxidation | Fe(II)/α-ketoglutarate-dependent oxygenase | Fumaric acid, O₂, α-ketoglutarate | (2S,3S)-trans-epoxysuccinic acid |
| 2. Amide Bond Formation | ATP-grasp enzyme | (2S,3S)-trans-epoxysuccinic acid, L-leucine, ATP | N-(L-trans-epoxysuccinyl)-L-leucine |
Engineering of Microbial Strains for Enhanced Production and Diversification of Derivatives
With the biosynthetic genes in hand, the focus is shifting towards the metabolic engineering of microbial hosts for the overproduction of this compound and its derivatives. The principles for enhancing the production of related dicarboxylic acids, such as succinic acid, are well-established and provide a clear roadmap. frontiersin.orgnih.gov Strategies for engineering a robust production host would likely involve:
Redirecting Carbon Flux: Genetic modifications to channel more carbon from central metabolism towards the precursor, fumaric acid. This could involve inactivating competing pathways that consume fumarate (B1241708) or its precursors. frontiersin.org
Enhancing Precursor Supply: Overexpression of key enzymes in the tricarboxylic acid (TCA) cycle that lead to fumarate accumulation.
Heterologous Expression: Introducing the newly discovered fungal epoxidase gene into a high-flux, industrially relevant microbial chassis such as Escherichia coli or the yeast Yarrowia lipolytica. liverpool.ac.ukresearchgate.net
Optimizing Cofactors: Ensuring a balanced supply of cofactors, such as Fe(II) and α-ketoglutarate, required for the oxygenase activity.
Beyond simply increasing titers of the parent compound, the true potential lies in creating engineered strains for the production of novel derivatives. By co-expressing the epoxidase with the downstream ATP-grasp and amide bond synthetase enzymes from the E-64 pathway, a platform for combinatorial biosynthesis can be established. These amide-bond forming enzymes have been shown to have broad substrate scopes, allowing for the incorporation of different amino acids and amines to generate a library of new epoxysuccinyl-based compounds. researchgate.net This approach could lead to the rapid, scalable, and sustainable production of diverse molecules with potentially new biological activities.
Rational Design and Synthesis of Next-Generation Enzyme Inhibitors
This compound is the quintessential warhead for irreversible cysteine protease inhibitors. researchgate.net Its strained epoxide ring is highly susceptible to nucleophilic attack by the thiol group of the active site cysteine residue in enzymes like papain, calpains, and cathepsins. This reaction forms a stable covalent thioether bond, leading to the irreversible inactivation of the enzyme.
The rational design of next-generation inhibitors is based on leveraging this mechanism while modifying the rest of the molecule to improve potency and selectivity. The two carboxylic acid groups of the epoxysuccinate core provide convenient handles for chemical or enzymatic modification. The E-64 biosynthetic pathway itself provides a template for this, where peptide and amine moieties are attached to confer specificity.
Future design strategies include:
Combinatorial Biocatalysis: Using the biosynthetic enzymes with a wide range of non-natural amino acid and amine substrates to generate extensive inhibitor libraries. researchgate.net This can rapidly produce analogs that would be challenging to create via traditional chemical synthesis.
Structure-Based Design: Using the known three-dimensional structures of target proteases to design recognition elements that can be attached to the epoxysuccinate scaffold, guiding the inhibitor to the active site of a specific protease and minimizing off-target effects.
Varying the Warhead: While the trans-epoxysuccinate is highly effective, subtle modifications to the epoxide ring or adjacent functional groups could fine-tune its reactivity and improve pharmacokinetic properties.
This research has the potential to deliver highly selective probes for studying protease function and to generate new therapeutic candidates for diseases characterized by aberrant protease activity, such as cancer, osteoporosis, and certain parasitic infections.
Table 2: Examples of Cysteine Protease Families Targeted by Epoxysuccinyl Inhibitors
| Protease Family | Example Members | Associated Pathologies |
|---|---|---|
| Cathepsins | Cathepsin B, K, L, S | Cancer metastasis, Osteoporosis, Arthritis |
| Calpains | Calpain-1, Calpain-2 | Neurodegeneration, Muscular dystrophy |
Exploration of Additional Biological Activities and Therapeutic Potentials
Future research directions should include systematic screening of this compound and its simple derivatives for a broader range of biological activities. Areas of potential interest include:
Antimicrobial Activity: The epoxide ring can react with various nucleophiles present in bacterial proteins and enzymes, potentially disrupting essential cellular functions.
Anti-inflammatory Effects: Investigating the ability of these compounds to modulate inflammatory pathways, for instance, by inhibiting enzymes involved in the production of pro-inflammatory mediators.
Anticancer Properties: Beyond inhibiting cathepsins involved in metastasis, the compound could have direct cytotoxic effects on cancer cells through mechanisms such as inducing oxidative stress or alkylating key cellular macromolecules. mdpi.com
The therapeutic potential of this compound class is significant but requires a deeper understanding of its pharmacology, toxicology, and mechanism of action beyond cysteine protease inhibition. The development of derivatives with improved stability and bioavailability will be crucial for translating any observed in vitro activity into in vivo efficacy.
Advanced Biocatalytic Cascades for Complex Molecule Synthesis
The discovery of the enzymatic route to this compound opens the door to its use as a chiral building block in advanced biocatalytic cascades. Multi-enzyme, one-pot reactions are a cornerstone of green chemistry, enabling the efficient synthesis of complex molecules from simple precursors without the need for isolating intermediates. researchgate.net
This compound is an ideal substrate for such cascades due to its multiple reactive sites: the epoxide and two carboxylic acids. Enzymes like epoxide hydrolases or halohydrin dehalogenases could be used to stereoselectively open the epoxide ring with a variety of nucleophiles (e.g., water, azide, cyanide, amines), yielding a range of highly functionalized chiral dicarboxylic acids. tudelft.nl
A hypothetical biocatalytic cascade could be envisioned as follows:
Step 1: An engineered microbe containing the fungal epoxidase converts fumaric acid into (2S,3S)-trans-epoxysuccinic acid.
Step 2: In the same pot, a second enzyme, such as an epoxide hydrolase, catalyzes the regio- and stereoselective ring-opening of the epoxide to produce meso-tartaric acid.
Step 3: A third enzyme could then selectively modify one of the carboxyl groups.
Such cascades, which can be performed using whole-cell biocatalysts or isolated enzymes, offer a powerful and sustainable method for producing high-value chemicals. nih.gov The integration of the enzymatic synthesis of this compound with other known biocatalytic transformations will undoubtedly expand the synthetic chemist's toolbox for creating novel and complex molecular architectures.
Q & A
Q. What are the key safety considerations when handling trans-2,3-epoxysuccinic acid in laboratory settings?
- Methodological Answer : this compound requires strict adherence to GHS hazard protocols. Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of aerosols (H335) .
- Spill Management : Absorb spills with inert materials (e.g., diatomite) and decontaminate surfaces with ethanol .
- Storage : Store at 4°C in sealed containers away from strong acids/oxidizers to prevent hazardous reactions .
Q. What are the established methods for synthesizing this compound?
- Methodological Answer : Two primary routes are documented:
- Microbial Fermentation : Filamentous fungi (e.g., Aspergillus spp.) convert glucose or ethanol into the compound via oxidative metabolism. Optimal conditions include pH 5–6 and aerobic fermentation .
- Chemical Synthesis : Oxidation of maleate salts using heteropoly acid catalysts (e.g., tungsten-based catalysts) under controlled temperatures (60–80°C) .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- Stereochemical Analysis : Use chiral HPLC with cellulose-based columns to separate enantiomers .
- Structural Confirmation : Employ H/C NMR for functional group identification and X-ray crystallography for absolute configuration determination .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210 nm) .
Advanced Research Questions
Q. How can researchers resolve enantiomers of this compound for stereochemical studies?
- Methodological Answer :
- Chemical Resolution : React the racemic mixture with benzylamine to form diastereomeric salts, followed by fractional crystallization. The (-)-enantiomer can be converted to D-(-)-erythro-β-hydroxyaspartic acid via hydrogenolysis .
- Enzymatic Resolution : Use epoxide hydrolases (e.g., from Rhodococcus spp.) for enantioselective hydrolysis, yielding optically pure (2R,3R) or (2S,3S) forms .
- Challenges : Low yields (<50%) in chemical methods due to equilibrium limitations; enzymatic approaches require tailored pH and cofactor conditions .
Q. What factors influence the stability of this compound under different experimental conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 100°C, releasing CO and trace aldehydes. Use inert atmospheres (N) for high-temperature reactions .
- pH Sensitivity : Hydrolyzes rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Buffered solutions (pH 4–7) are recommended for aqueous studies .
- Light Sensitivity : Degrades under UV exposure; store in amber vials .
Q. How can this compound be utilized as a chiral building block in organic synthesis?
- Methodological Answer :
- Amino Acid Derivatives : React with amines (e.g., benzylamine) to form β-hydroxyaspartic acid analogs, key intermediates in peptide synthesis .
- Epoxide Ring-Opening : Use nucleophiles (e.g., Grignard reagents) to generate vicinal diols or thioethers for asymmetric catalysis .
- Polymer Precursors : Co-polymerize with ethylene oxide via ring-opening polymerization to create biodegradable polyesters .
Q. What are the challenges in optimizing microbial production of this compound, and how can they be addressed?
- Methodological Answer :
- Strain Selection : Wild-type fungal strains (e.g., Penicillium spp.) exhibit low yields (<10 g/L). Genetic engineering (e.g., overexpression of epoxide synthases) improves productivity .
- Nutrient Limitation : Carbon catabolite repression by glucose reduces titers. Use fed-batch fermentation with ethanol as a secondary carbon source .
- Downstream Processing : Acid precipitation (pH 2–3) followed by ion-exchange chromatography achieves >95% purity but requires corrosion-resistant equipment .
Data Contradictions and Recommendations
- Synthesis Efficiency : Microbial methods () report variable yields (5–20 g/L) due to strain heterogeneity. Standardize protocols using CRISPR-edited strains for reproducibility.
- Enantiomeric Resolution : Chemical methods () favor scalability, while enzymatic routes () offer higher enantioselectivity. Hybrid approaches (e.g., chemo-enzymatic cascades) may bridge this gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
